1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
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Overview
Description
1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7BrFN and a molecular weight of 240.07 g/mol. It is a useful research chemical often employed as a building block in organic synthesis.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation: The starting material, 5-bromo-2-fluorobenzene, undergoes a cyclopropanation reaction with a suitable reagent such as diazomethane or a similar carbene precursor.
Nitrile Formation: The cyclopropane intermediate is then treated with a cyanating agent like sodium cyanide or potassium cyanide under appropriate conditions to introduce the nitrile group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride. Conversely, oxidation can convert the nitrile to a carboxylic acid using oxidizing agents like potassium permanganate.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the final compound derived from this building block.
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile can be compared with similar compounds like:
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Similar structure but with the bromine atom at a different position.
1-(5-Bromo-2-chlorophenyl)cyclopropanecarbonitrile: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromo-2-fluorophenyl)-1-ethanone: Similar structure but with an ethanone group instead of a nitrile
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.
Properties
Molecular Formula |
C10H7BrFN |
---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7BrFN/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
NYSDCOZMPTYDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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